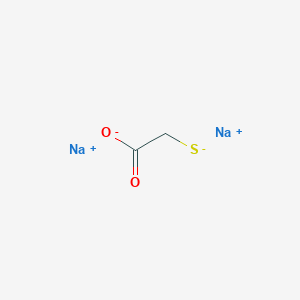
Disodium sulphidoacetate
Description
Disodium sulphidoacetate (hypothetical formula: $ \text{C}2\text{H}2\text{S}\text{O}2\text{Na}2 $) is a sodium salt derived from sulphidoacetic acid, where a sulphido ($-\text{S}^-$) group replaces one hydrogen in the acetate structure. These analogs vary in functional groups, reactivity, and applications, which are critical for industrial, laboratory, or pharmaceutical uses.
Properties
CAS No. |
16023-01-1 |
|---|---|
Molecular Formula |
C2H2Na2O2S |
Molecular Weight |
136.08 g/mol |
IUPAC Name |
disodium;2-sulfidoacetate |
InChI |
InChI=1S/C2H4O2S.2Na/c3-2(4)1-5;;/h5H,1H2,(H,3,4);;/q;2*+1/p-2 |
InChI Key |
DJEXOGGESJBQIO-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])[S-].[Na+].[Na+] |
Canonical SMILES |
C(C(=O)[O-])[S-].[Na+].[Na+] |
Other CAS No. |
16023-01-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key compounds include sodium chloroacetate, sodium diacetate, disodium phosphonoacetate, and disodium ethylenediaminetetraacetate (EDTA).
Key Findings
Functional Group Impact on Reactivity: Chloroacetates (e.g., sodium chloroacetate) exhibit high reactivity and toxicity due to the electron-withdrawing chloro group, necessitating stringent safety protocols (e.g., immediate flushing of eyes/skin) . Phosphonoacetates (e.g., disodium phosphonoacetate) are more stable, likely due to the phosphonate group’s resistance to hydrolysis, making them suitable for industrial applications like water softening .
Safety Profiles :
- Sodium diacetate shows minimal hazards, aligning with its use in food preservation .
- Disodium EDTA’s chelating properties require careful handling to avoid metal ion depletion in biological systems .
Regulatory and Application Differences :
- Sodium chloroacetate is restricted to laboratory use due to its corrosive nature , while sodium diacetate is widely accepted in food industries .
- Disodium EDTA’s ability to bind metal ions makes it valuable in pharmaceuticals and cosmetics, though it requires precautions against acid/base interactions .
Contradictions and Limitations
- Sodium Dichloroacetate: Limited data in –3 prevents a full safety comparison, though its dichloro structure suggests higher toxicity than mono-substituted analogs.
- Disodium Sulphidoacetate : The absence of direct data necessitates extrapolation from sulfhydryl-containing compounds (e.g., sodium dihydroxydithiocyanate in ), which may exhibit redox sensitivity or metal-binding behavior.
Q & A
Q. What experimental methodologies are recommended for synthesizing and purifying disodium sulphidoacetate with high yield and reproducibility?
- Methodological Answer : Synthesis typically involves neutralizing sulphidoacetic acid with sodium hydroxide in a controlled stoichiometric ratio. Purification can be achieved via recrystallization using ethanol-water mixtures, followed by vacuum filtration. Purity should be verified by titration (e.g., acid-base titration for residual sodium content) and HPLC analysis (≥98% purity threshold). Storage in anhydrous conditions at 4°C minimizes hydrolysis .
Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and detect impurities.
- FTIR spectroscopy to identify functional groups (e.g., sulphide and carboxylate moieties).
- Ion chromatography to quantify residual counterions (e.g., Na⁺).
- Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability .
Advanced Research Questions
Q. How can researchers design experiments to study the pH-dependent stability of this compound in aqueous solutions?
- Methodological Answer :
- Prepare buffered solutions across a pH range (e.g., 3–9) using USP-grade phosphate buffers .
- Conduct accelerated stability studies at elevated temperatures (40–60°C) and measure degradation kinetics via UV-Vis spectroscopy (monitor absorbance at 260 nm for sulphide oxidation products).
- Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (25°C) .
Q. What strategies are effective for resolving contradictions in reported reactivity data (e.g., conflicting redox behavior) of this compound?
- Methodological Answer :
- Multi-method validation : Cross-validate results using cyclic voltammetry (redox potential), EPR spectroscopy (free radical detection), and computational DFT studies to model electron-transfer pathways.
- Control for environmental variables : Strictly regulate oxygen levels (via glovebox experiments) to isolate oxidation mechanisms .
Q. How can researchers investigate the interaction of this compound with biomacromolecules (e.g., proteins or DNA) in vitro?
- Methodological Answer :
- Use fluorescence quenching assays to study binding affinity with model proteins (e.g., bovine serum albumin).
- Employ isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH).
- For DNA interactions, perform gel electrophoresis to detect strand breaks or intercalation effects .
Data Analysis & Interpretation
Q. How should researchers address variability in biological assay results when testing this compound’s enzymatic inhibition properties?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


